
(2-Methoxybenzyl)(2-methylbenzyl)amine hydrobromide
Overview
Description
(2-Methoxybenzyl)(2-methylbenzyl)amine hydrobromide is a chemical compound with the molecular formula C16H19NO·HBr It is a derivative of benzylamine, where the benzyl groups are substituted with methoxy and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxybenzyl)(2-methylbenzyl)amine hydrobromide typically involves the reaction of 2-methoxybenzylamine with 2-methylbenzyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then isolated by precipitation with hydrobromic acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields a higher purity product. The use of automated systems also reduces the risk of human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
(2-Methoxybenzyl)(2-methylbenzyl)amine hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy and methyl groups can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in an organic solvent.
Major Products Formed
Oxidation: Corresponding aldehydes or ketones.
Reduction: Amine derivatives.
Substitution: Various substituted benzylamine derivatives.
Scientific Research Applications
(2-Methoxybenzyl)(2-methylbenzyl)amine hydrobromide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Methoxybenzyl)(2-methylbenzyl)amine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2-Methoxybenzyl)amine hydrobromide
- (2-Methylbenzyl)amine hydrobromide
- Benzylamine derivatives with different substituents
Uniqueness
(2-Methoxybenzyl)(2-methylbenzyl)amine hydrobromide is unique due to the presence of both methoxy and methyl groups on the benzylamine structure This dual substitution can lead to distinct chemical and biological properties compared to other benzylamine derivatives
Biological Activity
Overview
(2-Methoxybenzyl)(2-methylbenzyl)amine hydrobromide is a chemical compound with the molecular formula . It is a derivative of benzylamine, characterized by the substitution of methoxy and methyl groups on the benzyl moieties. This compound has garnered attention for its potential biological activities, including interactions with various molecular targets in biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of methoxy and methyl groups can enhance the compound's binding affinity and specificity, influencing its pharmacological effects. The exact pathways and targets may vary depending on the context of use, but they often involve modulation of neurotransmitter systems or enzyme activity.
Neurotoxicological Insights
Research has highlighted the neurotoxic potential of structurally similar compounds within the phenethylamine class. In vitro studies have demonstrated that these substances can induce cytotoxic effects in neuronal cell lines, affecting mitochondrial function and intracellular calcium levels. These findings suggest that this compound may also possess neurotoxic properties that warrant further investigation .
Case Studies
- Neurotoxicity Assessment : A study focused on substituted phenethylamines found that certain compounds induced concentration-dependent cytotoxicity in differentiated SH-SY5Y cells. This was assessed through various assays measuring mitochondrial health and reactive oxygen species production, indicating potential neurotoxic effects .
- Antimicrobial Screening : In a broader screening of monomeric alkaloids, several benzylamine derivatives were tested for their antimicrobial activity. The results indicated varying degrees of effectiveness against bacterial strains, suggesting that structural modifications significantly influence biological activity .
Comparative Analysis
To better understand the unique properties of this compound, a comparative analysis with similar compounds is useful:
Compound | Antimicrobial Activity | Neurotoxicity Potential | Unique Features |
---|---|---|---|
(2-Methoxybenzyl)(2-methylbenzyl)amine | Moderate | Potentially neurotoxic | Dual substitution enhances binding affinity |
(2-Methoxybenzyl)amine | Low | Not extensively studied | Simpler structure may limit interactions |
(2-Methylbenzyl)amine | Moderate | Not extensively studied | Different substitution pattern affects activity |
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1-(2-methylphenyl)methanamine;hydrobromide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO.BrH/c1-13-7-3-4-8-14(13)11-17-12-15-9-5-6-10-16(15)18-2;/h3-10,17H,11-12H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUXTBXDKBTEPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNCC2=CC=CC=C2OC.Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609407-47-7 | |
Record name | Benzenemethanamine, 2-methoxy-N-[(2-methylphenyl)methyl]-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609407-47-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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